Phenylpyrrolidinone derivative 1

Description

Properties

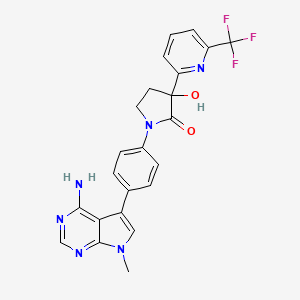

Molecular Formula |

C23H19F3N6O2 |

|---|---|

Molecular Weight |

468.4 g/mol |

IUPAC Name |

1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-hydroxy-3-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one |

InChI |

InChI=1S/C23H19F3N6O2/c1-31-11-15(18-19(27)28-12-29-20(18)31)13-5-7-14(8-6-13)32-10-9-22(34,21(32)33)16-3-2-4-17(30-16)23(24,25)26/h2-8,11-12,34H,9-10H2,1H3,(H2,27,28,29) |

InChI Key |

DHELRXCAKDZMKY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)N4CCC(C4=O)(C5=NC(=CC=C5)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylpyrrolidinone derivative 1 involves several steps. One common method includes the following steps :

Formation of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate: This step involves the reaction of 4-phenylpyrrolidinone-2 with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Alkaline Hydrolysis: The ester formed in the previous step is subjected to alkaline hydrolysis using potassium hydroxide in a mixture of water and isopropanol to yield 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.

Formation of Potassium Salt: The acetic acid derivative is then reacted with potassium hydroxide to form the potassium salt, which is this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenylpyrrolidinone derivative 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Synthesis of Phenylpyrrolidinone Derivative 1

This compound is synthesized through a multi-step process that involves the reaction of specific precursors to form the desired compound. The final product is characterized as potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, a beige crystalline solid with a high yield of 94% . This synthesis method has implications for industrial production, providing a pathway for large-scale manufacturing.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of ischemic brain injury. In silico analyses predict its ability to cross the blood-brain barrier, which is critical for its efficacy in treating neurological conditions . Experimental results demonstrate that this compound significantly reduces neurological deficits and improves behavioral outcomes in rat models of acute focal cerebral ischemia .

Key Findings:

- Cognitive Function Improvement: In animal studies, this compound improved cognitive functions and reduced anxiety levels compared to control groups .

- Behavioral Enhancements: The compound increased exploratory behavior and locomotor activity, indicating potential benefits for cognitive deficits associated with neurodegenerative disorders .

Cognitive Enhancement

The compound has been proposed as a prodrug for enhancing cognitive functions, particularly after ischemic events. Its mechanism appears to involve modulation of AMPA receptor activity, which is crucial for synaptic transmission and plasticity . The comparative studies with piracetam—a well-known cognitive enhancer—suggest that this compound may offer superior neurotropic effects .

Antiviral Activity

Research also indicates that derivatives of phenylpyrrolidine, including this compound, exhibit potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. This suggests a dual application in both neuropharmacology and antiviral therapy .

Table 1: Behavioral Effects of this compound

| Study Type | Outcome Measure | Control Group Comparison | Result |

|---|---|---|---|

| In vivo (Rat Model) | Anxiety Levels | Saline | Significant reduction in anxiety levels |

| In vivo (Rat Model) | Exploratory Behavior | Piracetam | Improved locomotor activity |

| In vitro (Cortical Neurons) | Neuroprotection against excitotoxicity | Untreated | Enhanced cell survival |

Table 2: Pharmacological Profile of this compound

| Parameter | Value |

|---|---|

| Blood-Brain Barrier Penetration | Positive |

| Toxicity Score | Low (safe for intravenous use) |

| Efficacy in Ischemic Models | Significant improvement |

Mechanism of Action

The mechanism of action of phenylpyrrolidinone derivative 1 involves its interaction with various molecular targets and pathways:

Neurotransmitter Modulation: The compound increases serotonin levels in the brain, which is associated with its antidepressant effects.

Neuroprotection: It exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Cognitive Enhancement: The compound improves cognitive function by enhancing synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Table 1. Yield Comparison for 2-Substituted 1-Pyrrolines

| Entry | Ester | Yield 1 (%) | Yield 2 (%) |

|---|---|---|---|

| 1 | PhCH₂CO₂Et (Ethyl benzoate) | 96 | 66 |

| 2 | c-C₆H₁₁CO₂CH₃ | 99 | 73 |

| 4 | BnO(CH₂)₃CO₂CH₃ | 96 | 95 |

Crude Yield 1 and Isolated Yield 2 from N-vinylpyrrolidin-2-one

Structural Analogues and Functional Group Impact

Phenylpyrrolidinone derivative 1 differs from related compounds in substituent effects on pharmacological and physicochemical properties:

Table 2. Structural Analogues from UCB S.A.

| Entry | Substituents | Molecular Weight | Key Differences |

|---|---|---|---|

| 101 | 4-Chlorophenyl, cyclohexyl, 3-phenylpropanoyl | 227 | Higher lipophilicity; potential CNS activity |

| 130 | 4-Chloro-2-fluorophenyl, cyclopentyl | 188 | Enhanced metabolic stability via fluorine substitution |

| 131 | 4-Methylphenyl, cyclohexyl, carboxamide | 314 | Increased solubility due to polar carboxamide group |

- Phenyl vs. Halogenated Aryl Groups : Fluorine or chlorine substituents (e.g., Entry 130) improve metabolic stability but reduce synthetic yields compared to the parent phenyl group .

- Alkyl vs.

Pharmacological and Functional Comparisons

- Antidepressant Activity: 2-Phenylpyrrolidine (derived from phenylpyrrolidinone 1) shows structural similarity to pyrroloisoquinoline antidepressants, with enhanced bioavailability over simpler pyrrolidines .

Table 3. Pharmacokinetic Parameters

| Compound | logP | Plasma Protein Binding (%) | Half-Life (h) |

|---|---|---|---|

| 2-Phenylpyrrolidine | 2.1 | 85 | 4.5 |

| α-PVP | 3.8 | 92 | 6–8 |

logP = Partition coefficient

Q & A

Q. How can cross-disciplinary approaches address knowledge gaps in this compound’s mechanism of action?

- Methodological Answer : Integrate chemical biology (e.g., activity-based protein profiling) with systems pharmacology (network analysis of signaling pathways). Collaborative studies with microbiologists or oncologists enable mechanistic validation in complex biological systems (e.g., biofilm disruption, apoptosis assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.